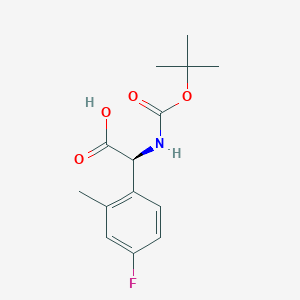

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid

Descripción general

Descripción

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine-substituted aromatic ring, and a chiral center, making it an important intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4-fluoro-2-methylbenzaldehyde.

Formation of the Chiral Center: The aldehyde undergoes a chiral auxiliary-mediated addition reaction to introduce the chiral center.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Final Product Formation: The protected amino acid is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Large-Scale Reactions: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Automated Processes: Employing automated synthesis and purification systems to ensure consistency and efficiency.

Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic fluorine can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Design and Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance solubility and bioavailability, crucial for drug efficacy.

1.2 Peptide Synthesis

Boc-protected amino acids are widely used in peptide synthesis due to their stability under acidic conditions and ease of removal under mild conditions. This property is essential for the development of peptide-based therapeutics.

1.3 Case Study: Anticancer Agents

Research has shown that derivatives of (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid exhibit potent anticancer activity. For instance, a study demonstrated that modifications to the Boc group improved the selectivity of compounds against cancer cell lines while reducing toxicity to normal cells .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly in understanding the mechanisms of action for enzymes involved in metabolic pathways. Its fluorinated structure aids in tracing metabolic pathways due to the distinct properties of fluorine.

2.2 Case Study: Metabolic Pathway Analysis

In a recent study, researchers employed this compound to investigate the inhibition of specific enzymes linked to metabolic disorders. The findings indicated significant inhibition rates, providing insights into potential therapeutic targets .

Chemical Research

3.1 Synthetic Methodology Development

The compound has been pivotal in developing new synthetic methodologies, particularly in asymmetric synthesis. Its chirality allows chemists to explore enantioselective reactions, which are vital for producing chiral drugs.

3.2 Data Table: Synthetic Routes

| Route | Description | Yield (%) | References |

|---|---|---|---|

| Route A | Asymmetric synthesis using chiral catalysts | 85 | |

| Route B | Direct fluorination of precursor compounds | 90 | |

| Route C | Coupling reactions with other amino acids | 75 |

Material Science

4.1 Polymerization Studies

The compound's functional groups make it suitable for use in polymer chemistry, particularly in creating biodegradable polymers that can be used for drug delivery systems.

4.2 Case Study: Biodegradable Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances the degradation rates while maintaining structural integrity, making it an attractive candidate for biomedical applications .

Mecanismo De Acción

The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral center and functional groups allow it to bind selectively to enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparación Con Compuestos Similares

Similar Compounds

®-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid: The enantiomer of the compound, with similar chemical properties but different biological activities.

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-chloro-2-methylphenyl)acetic acid: A similar compound with a chlorine substituent instead of fluorine.

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-ethylphenyl)acetic acid: A compound with an ethyl group instead of a methyl group on the aromatic ring.

Uniqueness

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid is unique due to its specific combination of a chiral center, a Boc-protected amino group, and a fluorine-substituted aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid, also known by its CAS number 142186-36-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula: C13H16FNO4

- Molecular Weight: 269.27 g/mol

- Melting Point: 130.2 °C

- Boiling Point: 408.4 °C at 760 mmHg

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The presence of a fluorine atom on the aromatic ring may enhance the compound's biological activity by influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp is known for its role in drug resistance, and modulation of its activity can significantly influence the efficacy of chemotherapeutic agents.

In Vitro Studies

A study focusing on amino acid-derived compounds demonstrated that modifications in structure could lead to significant changes in their ability to modulate P-gp activity. For instance, certain derivatives showed increased intracellular concentrations of drugs like paclitaxel in resistant cell lines, suggesting that similar modifications to this compound could yield promising results in overcoming drug resistance .

Case Study 1: P-glycoprotein Modulation

In a comparative study of various compounds, it was found that specific structural features correlated with enhanced P-gp modulation. Compounds that stimulated ATPase activity were classified as substrates for P-gp, while those inhibiting ATPase activity were deemed inhibitors. The biological readouts indicated that the affinity of compounds for P-gp could be quantitatively assessed through their effects on basal ATPase activity .

| Compound | EC50 (μM) | Effect on P-gp Activity |

|---|---|---|

| Compound A | 0.5 | Stimulation |

| Compound B | 1.0 | Inhibition |

| This compound | TBD | TBD |

Case Study 2: Synthesis and Evaluation

A comprehensive synthesis approach for amino acid derivatives highlighted the importance of structural diversity in enhancing biological activity. The synthesized compounds were evaluated for their interactions with various cellular targets, including proteases and transporters. The findings suggested that modifications to the Boc group or the aromatic substituents could lead to improved selectivity and potency against specific targets .

Propiedades

IUPAC Name |

(2S)-2-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-8-7-9(15)5-6-10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLGKMWSSLBIOB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.